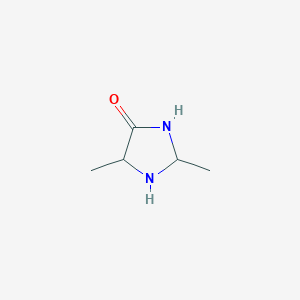
(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride” is a chemical compound with the molecular formula C9H12ClNO3 . It is also known by its IUPAC name, methyl (2S)-amino (4-hydroxyphenyl)ethanoate hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a methyl ester group attached to a 2-amino-2-(4-hydroxyphenyl)acetate moiety . The presence of the hydroxyl (-OH) and amino (-NH2) functional groups may confer certain properties to the compound, such as the ability to form hydrogen bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.65 . Its physical form is solid and it should be stored at room temperature in an inert atmosphere . The melting point is reported to be 179-183ºC .Applications De Recherche Scientifique
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are a focus of environmental science research, particularly in the degradation of recalcitrant compounds like acetaminophen in water treatment. These studies shed light on the potential for compounds like "(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride" to be subjects of or agents in environmental remediation efforts. For example, the degradation pathways and by-products of acetaminophen, as well as the role of specific functional groups in these processes, highlight the importance of understanding chemical reactivity and environmental impact (Qutob et al., 2022) Qutob et al., 2022.
Cancer Therapy
The study of FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) as an immunosuppressant and its preclinical antitumor efficacy in cancer models could provide insights into how structurally related compounds might interact with biological systems. This research emphasizes the potential of compounds with specific functional groups in modulating biological pathways and their implications for drug development (Zhang et al., 2013) Zhang et al., 2013.
Toxicology and Environmental Impact
Research on the environmental and toxicological impacts of various chemicals, including herbicides like 2,4-D, provides a foundation for studying the safety and environmental behavior of chemically related compounds. Such studies contribute to understanding the ecological risks and regulatory aspects of chemical use in agriculture and industry (Zuanazzi et al., 2020) Zuanazzi et al., 2020.
Metabolism and Pharmacokinetics
The pharmacokinetics and metabolic pathways of various compounds, including their bioactivation and detoxification processes, are crucial in pharmaceutical science. For instance, understanding the metabolism of drugs can guide the development of therapeutic agents with fewer side effects and improved efficacy (Dutton, 1978) Dutton, 1978.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCKVJUNDXPDJH-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70528781 |
Source


|
| Record name | Methyl (2S)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride | |
CAS RN |
127369-30-6 |
Source


|
| Record name | Methyl (2S)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)



![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)





![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
